molecular formula C9H11NO B3178721 2,4-Dimethylbenzamide CAS No. 73258-94-3

2,4-Dimethylbenzamide

Cat. No. B3178721
CAS RN: 73258-94-3
M. Wt: 149.19 g/mol
InChI Key: GWLFXUUYBRACSN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzamide is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-Dimethylbenzoyl chloride with N,N-diisopropylamine in dichloromethane at 0 °C .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Optimization

  • Synthesis Methods : Various methods have been developed for synthesizing compounds similar to 2,4-Dimethylbenzamide. For example, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with a high purity of 99.6% through processes like chlorination and ammonolysis (Zhang Zho, 2014). Similarly, 3,5-Dimethylbenzamide was prepared using methods involving oxidation and chloridization (Zheng Su, 2003).

  • Process Optimization : The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide demonstrated how process conditions such as temperature and reagent ratios can be optimized for improved yields (Lin Xue, 2013).

Chemical Properties and Applications

  • Chemical Behavior Analysis : Infrared spectral studies of N,N-dimethylbenzamide in various solvent mixtures have provided insights into the molecular structure and hydration states of similar compounds (Mitsue. Kobayashi & R. Matsushita, 1990). Understanding these properties is crucial for applications in chemical and pharmaceutical industries.

  • Pharmacological Potential : While studies on this compound specifically are limited, related compounds like 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides have been explored for potential pharmacological uses, such as antiarrhythmic agents (D. Yung, E. Lo, M. Vohra, 1972).

  • Rotational Barrier Studies : Studies on rotational barriers in substituted N,N-dimethylbenzamides can provide insights into molecular dynamics and interactions, which are essential in drug design and synthesis (L. Jackman, T. E. Kavanagh, R. Haddon, 1969).

Safety and Hazards

2,4-Dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,4-Dimethylbenzamide interacts with various enzymes, proteins, and other biomolecules. As an amide, it has a nitrogen atom bonded to a carbonyl carbon atom, which is a common structure in many biochemical compounds . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true for chemical compounds that threshold effects can be observed, and toxic or adverse effects can occur at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFXUUYBRACSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511770
Record name 2,4-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73258-94-3
Record name 2,4-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saturated with anhydrous ammonia, a solution of 50 g (0.3 mole) of 2,4-dimethylbenzoyl chloride and 500 ml of AR chloroform, while maintaining a temperature of 15°. Stirred for 20 min., then filtered, washed with cold distilled water and oven-dried at 60° to give 29.1 g, m.p. 184°-186°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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